molecular formula C12H13N3 B8521018 N-(4-Methyl-pyridin-3-yl)-benzene-1,2-diamine

N-(4-Methyl-pyridin-3-yl)-benzene-1,2-diamine

Cat. No. B8521018
M. Wt: 199.25 g/mol
InChI Key: IXDOHCCGVDWPJB-UHFFFAOYSA-N
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Patent
USRE045173E1

Procedure details

10% Pd/C (100 mg) was charged portion wise to a solution of (4-methyl-pyridin-3-yl)-(2-nitro-phenyl)-amine (I-171a: 600 mg, 2.62 mmol) in methanol (15 mL) under nitrogen atmosphere. The resulting mixture was stirred at room temperature under hydrogen atmosphere for 2 hours. The reaction was monitored by TLC (80% ethyl acetate in hexane). The reaction mixture was filtered and the filtrate was concentrated under reduced pressure to afford 525 mg of the product (98.91% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
600 mg
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mg
Type
catalyst
Reaction Step Three
Yield
98.91%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[NH:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[N+:15]([O-])=O.C(OCC)(=O)C>CO.CCCCCC.[Pd]>[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[NH:8][C:9]1[C:10]([NH2:15])=[CH:11][CH:12]=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
600 mg
Type
reactant
Smiles
CC1=C(C=NC=C1)NC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature under hydrogen atmosphere for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=C(C=NC=C1)NC=1C(=CC=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 525 mg
YIELD: PERCENTYIELD 98.91%
YIELD: CALCULATEDPERCENTYIELD 100.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.